![molecular formula C18H30O2 B2915132 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol CAS No. 1153244-40-6](/img/structure/B2915132.png)
4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol, also known as SR9009, is a synthetic compound that has recently gained attention in the scientific community. It belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism. SR9009 has shown promising results in various studies, indicating its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Thermophysical Properties and Chemical Reactions
The study of Excess Molar Volumes and Enthalpies reveals the thermophysical behavior of mixtures involving compounds similar to 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol. For instance, binary mixtures with 2,2,4-trimethylpentane showcase the impacts of alkanol chain length and ideality deviations on density, refractive index, and molar excess enthalpy, providing insights into the molecular interactions and solution behaviors of similar compounds (Faneite et al., 2012).
In Organic Synthesis , the four-carbon elongation of aldehydo sugars using 2-(trimethylsiloxy)furan demonstrates the application of similar compounds in synthesizing higher carbon sugars. This process highlights the versatility and potential of this compound in organic synthesis and its role in generating complex organic molecules (Casiraghi et al., 1990).
The Force Field Development for Alcohols and Polyalcohols study is crucial for computational chemistry, particularly in simulating the behavior of molecules like this compound. By developing new force fields, researchers can accurately model interactions and predict properties of alcohols and related compounds, enhancing our understanding of their physical and chemical properties (Ferrando et al., 2009).
Catalysis and Material Science
- Alkylation Reactions utilizing composite ionic liquid catalysts for the liquid phase alkylation of isobutane and 2-butene highlight the potential of this compound in catalysis. The high selectivity for trimethylpentane and excellent research octane numbers indicate the compound's utility in enhancing reaction conditions and outcomes in petrochemical processes (Liu et al., 2008).
Environmental and Analytical Chemistry
- The Highly Water-Soluble Fluorescent and Colorimetric pH Probe research showcases an application in environmental sensing and analysis. The development of probes based on similar structures demonstrates the role of this compound derivatives in creating sensitive and selective sensors for pH, which can be crucial in various analytical and environmental monitoring applications (Diana et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, with the concurrent reduction of NAD+ to NADH.
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active site of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the reaction.
Biochemical Pathways
By inhibiting MDH1 and MDH2, this compound disrupts the citric acid cycle (or Krebs cycle) . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can have significant downstream effects, particularly on energy production and other processes dependent on the products of the citric acid cycle.
Result of Action
The inhibition of MDH1 and MDH2 by this compound can lead to a decrease in the production of NADH and a disruption of the citric acid cycle . This can potentially lead to a decrease in energy production in cells, which could have various downstream effects depending on the cell type and physiological context.
Eigenschaften
IUPAC Name |
4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-17(2,3)14-18(4,5)15-8-10-16(11-9-15)20-13-7-6-12-19/h8-11,19H,6-7,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYLYJDGQTZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915050.png)
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
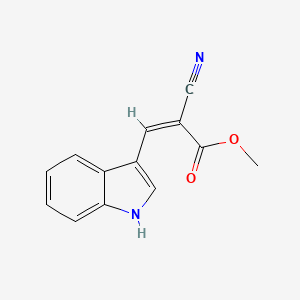

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)
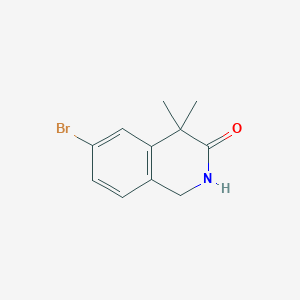
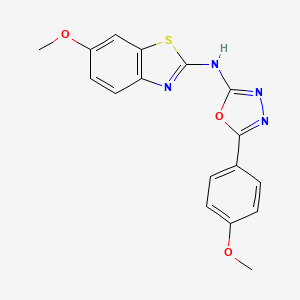
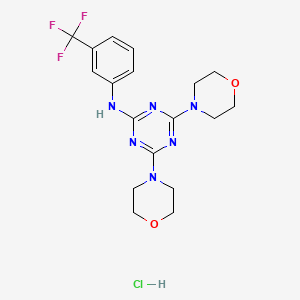
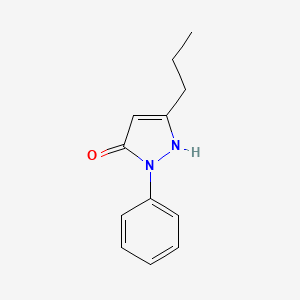
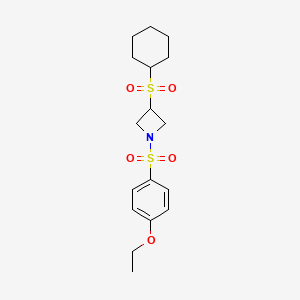
![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)